Acetic acid;1-ethoxy-2-phenylethenol
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Overview
Description
Acetic acid;1-ethoxy-2-phenylethenol is an organic compound that combines the properties of acetic acid and an ethoxy-phenylethenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-ethoxy-2-phenylethenol typically involves the esterification of acetic acid with 1-ethoxy-2-phenylethenol. This reaction can be catalyzed by acid catalysts such as concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors and optimized reaction conditions. The use of catalysts and controlled temperature and pressure conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-ethoxy-2-phenylethenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;1-ethoxy-2-phenylethenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of acetic acid;1-ethoxy-2-phenylethenol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The ethoxy-phenylethenol moiety can participate in electrophilic and nucleophilic reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread applications in industry and research.
Phenylethanol: An aromatic alcohol used in the synthesis of fragrances and pharmaceuticals.
Ethyl acetate: An ester commonly used as a solvent in organic synthesis .
Uniqueness
Acetic acid;1-ethoxy-2-phenylethenol is unique due to its combined functional groups, which allow it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse research and industrial uses.
Properties
CAS No. |
62415-90-1 |
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Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
acetic acid;1-ethoxy-2-phenylethenol |
InChI |
InChI=1S/C10H12O2.C2H4O2/c1-2-12-10(11)8-9-6-4-3-5-7-9;1-2(3)4/h3-8,11H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
KRFKNTQPWQJPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
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